molecular formula C11H10BrNO B7891403 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one

Cat. No.: B7891403
M. Wt: 252.11 g/mol
InChI Key: QMYSRGARKORRAD-UHFFFAOYSA-N
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Description

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is a halogenated isoindolinone derivative characterized by a bicyclic core structure with a ketone group at position 1, a bromine atom at position 6, and an allyl substituent at position 2. This compound’s molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.11 g/mol. Its structural features make it a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing pharmacologically active molecules or polymers .

Properties

IUPAC Name

6-bromo-2-prop-2-enyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h2-4,6H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYSRGARKORRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one typically involves the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with an allylating agent. One common method is the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-allyl-6-substituted-2,3-dihydro-isoindol-1-one derivatives.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of 2-allyl-2,3-dihydro-isoindol-1-one.

Scientific Research Applications

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Halogenated Isoindolinone Derivatives

Compounds with halogen atoms at position 6 exhibit distinct electronic and steric properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-2-methylisoindolin-1-one Br (C6), CH₃ (C2) C₉H₈BrNO 226.07 Intermediate for kinase inhibitors; methyl group enhances stability
6-Fluoro-3,3-dimethylisoindolin-1-one F (C6), (CH₃)₂ (C3) C₁₀H₁₀FNO 179.19 Fluorine’s electronegativity improves binding affinity in drug candidates
4-Bromo-2-methyl-7-nitroisoindolin-1-one Br (C4), CH₃ (C2), NO₂ (C7) C₉H₇BrN₂O₃ 287.07 Nitro group enables redox-active applications

Key Insights :

  • Bromine at C6 (as in the target compound) offers superior leaving-group capability compared to fluorine, facilitating nucleophilic substitutions.
Substituent Variation at Position 2

The allyl group in 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one contrasts with other substituents:

Compound Name Substituent at C2 Key Differences References
6-Bromo-2-ethylisoindolin-1-one CH₂CH₃ Ethyl group increases hydrophobicity; less reactive than allyl
6-Amino-2-ethylisoindolin-1-one CH₂CH₃, NH₂ (C6) Amino group enhances solubility and hydrogen-bonding capacity
(R)-5-Hydroxy-3-(2-aminomethyl-1H-indol-3-yl)isoindolin-1-one Complex indole-allyl Pharmacologically active (KRAS inhibition); allyl enables conjugation

Key Insights :

  • Allyl groups enable π-orbital interactions and participation in Diels-Alder reactions, unlike saturated alkyl chains.
  • Ethyl or amino substituents prioritize stability or solubility over reactivity .
Functional Group Differences
Compound Name Functional Groups Applications References
6-Hydroxy-2,3-dihydro-isoindol-1-one OH (C6) Precursor for glycosylation; pH-sensitive
4-Amino-2,3-dihydro-1H-isoindol-1-one NH₂ (C4) Building block for peptidomimetics
6-Methoxy-2,3-dihydro-isoindol-1-one OCH₃ (C6) Methoxy acts as a protecting group

Key Insights :

  • Bromine in the target compound supports metal-catalyzed coupling, whereas hydroxy or amino groups favor hydrogen bonding or zwitterionic interactions .
Regioisomers and Structural Isomers
Compound Name Structure Key Differences References
6-Bromo-1,3-dihydro-2H-indol-2-one Carbonyl at C2 Altered electronic distribution; reduced ring strain
5-Bromo-2,3-dihydro-1H-isoindol-1-one Br at C5 Different reactivity pattern in electrophilic substitutions N/A

Key Insights :

  • Regioisomers with carbonyl groups at C2 (vs. C1) exhibit distinct dipole moments and solubility profiles .

Biological Activity

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is a compound of significant interest in medicinal chemistry due to its unique isoindole structure and promising biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is C11H10BrN O, with a molecular weight of approximately 212.04 g/mol. The compound features a bicyclic isoindole core, which contributes to its reactivity and biological activity. The presence of the allyl group enhances its potential for various chemical reactions, making it a valuable scaffold in drug development.

Synthesis Methods

The synthesis of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one typically involves the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with an allylating agent such as allyl bromide. This reaction is usually conducted in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Biological Activities

Research indicates that isoindole derivatives exhibit a range of biological activities, particularly in anticancer and antimicrobial applications:

  • Anticancer Properties : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies suggest that 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
  • Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor signaling pathways. This interaction can disrupt cellular processes vital for pathogen survival or cancer cell growth .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value indicative of its potency. The researchers noted that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : In another study, 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

To understand the uniqueness and potential advantages of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one over similar compounds, a comparison table is presented below:

Compound NameCAS NumberBiological Activity
6-Bromoisoindolin-1-one675109-26-9Limited anticancer activity
6-Bromo-2-methylisoindolin-1-one1254319-51-1Moderate cytotoxicity
5-Bromo-2-methylisoindolin-1-one868066-91-5Antimicrobial properties
2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one Synthesis ongoing Promising anticancer & antimicrobial properties

The table illustrates that while other compounds exhibit some biological activities, 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one shows a broader spectrum of potential applications.

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